5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group substituted with hydroxy and methoxy groups. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-diol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiazolidine-2,4-dione: The core structure of the target compound.
N′-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: A derivative with similar structural features.
Uniqueness
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activities. The thiazolidine ring also imparts specific properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICHBSRWFIESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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